1-Methyl-1H-imidazol-2-amine hydrochloride
Overview
Description
1-Methyl-1H-imidazol-2-amine hydrochloride is a compound with the molecular weight of 151.6 . It is an intermediate in the synthesis of a variety of antibacterial and antitumor agents . It is a solid substance at room temperature .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNC1=NC=CN1C
. The InChI code for the compound is 1S/C4H7N3.ClH.H2O/c1-7-3-2-6-4 (7)5;;/h2-3H,1H3, (H2,5,6);1H;1H2
. Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature .Scientific Research Applications
1. Role in Diazotransfer Reactions
1-Methyl-1H-imidazol-2-amine hydrochloride is related to imidazole-1-sulfonyl azide hydrochloride, a reagent used for diazotransfer reactions. It is effective in converting primary amines into azides and activated methylene substrates into diazo compounds, offering advantages in terms of cost, stability, and ease of handling (Goddard-Borger & Stick, 2007).
2. Synthesis of Pharmaceutical Intermediates
A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, involves a three-step sequence including cyclization, hydrolysis, and methylation. This synthesis is pivotal for producing certain pharmaceutical compounds (Zhou et al., 2018).
3. Nucleophilic Addition to Imidazole Nucleus
The compound 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride, closely related to this compound, undergoes nucleophilic addition with amines. This reaction showcases the chemical versatility and reactivity of the imidazole nucleus (Ohta et al., 2000).
4. Antifungal Properties
Research on 1H-imidazol-1-amine derivatives, including those structurally similar to this compound, has demonstrated promising antifungal activities. This indicates potential applications in developing new classes of antifungal agents (Setzu et al., 2002).
5. Copper-Catalysed 'Click' Triazole Synthesis
Imidazole-1-sulfonyl azide hydrochloride, closely related to this compound, is used in a one-pot, copper-catalyzed synthesis of 1,2,3-triazoles, showcasing its utility in synthesizing functionalized molecules (Smith et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-1H-imidazol-2-amine hydrochloride is a unique chemical compound with potential biological activity. It is often used as an intermediate in the synthesis of a variety of antibacterial and antitumor agents .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research .
Pharmacokinetics
It is known that the compound is stable at room temperature and soluble in water and some organic solvents , which could potentially impact its bioavailability.
Result of Action
It is known that imidazole derivatives can have a range of effects, including antibacterial and antitumor activities .
Action Environment
It is known that the compound is stable at room temperature and soluble in water and some organic solvents , which could potentially influence its action and efficacy.
Properties
IUPAC Name |
1-methylimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWVKLQTDSFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436204 | |
Record name | 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-94-8 | |
Record name | 1H-Imidazol-2-amine, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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